An In-depth Technical Guide to [3,5-Bis(methylsulfonyl)phenyl]methanol
An In-depth Technical Guide to [3,5-Bis(methylsulfonyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block
[3,5-Bis(methylsulfonyl)phenyl]methanol, registered under CAS number 849924-86-3, is a niche yet highly promising chemical intermediate. Its unique molecular architecture, characterized by a central benzene ring functionalized with a hydroxymethyl group and two strongly electron-withdrawing methylsulfonyl (mesyl) groups, imparts a distinct set of physicochemical properties. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a particular focus on its utility in drug discovery and materials science. The methylsulfonyl group is a well-regarded functional group in medicinal chemistry, known for enhancing solubility, metabolic stability, and receptor binding interactions.[1] The symmetrical disubstitution on the phenyl ring in this particular molecule offers a scaffold with bivalent interaction potential, making it an attractive building block for the design of targeted therapeutics and functional polymers.
Physicochemical Properties: A Quantitative Overview
A summary of the key physicochemical properties of [3,5-Bis(methylsulfonyl)phenyl]methanol is presented in the table below. These values are critical for designing synthetic routes, predicting solubility, and understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 849924-86-3 | |
| Molecular Formula | C₉H₁₂O₅S₂ | PubChem |
| Molecular Weight | 264.32 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | Chemical intuition |
Synthesis of [3,5-Bis(methylsulfonyl)phenyl]methanol: A Plausible and Efficient Route
Proposed Synthetic Workflow
The reduction of 3,5-bis(methylsulfonyl)benzoic acid to [3,5-Bis(methylsulfonyl)phenyl]methanol can be effectively achieved using a borane reagent, such as borane-tetrahydrofuran complex (B₂H₆·THF). This method is generally chemoselective for carboxylic acids in the presence of other reducible functional groups and proceeds under mild conditions.
Caption: Synthetic workflow for the preparation of [3,5-Bis(methylsulfonyl)phenyl]methanol.
Detailed Experimental Protocol
Objective: To synthesize [3,5-Bis(methylsulfonyl)phenyl]methanol via the reduction of 3,5-bis(methylsulfonyl)benzoic acid.
Materials:
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3,5-Bis(methylsulfonyl)benzoic acid (1.0 eq)
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Borane-tetrahydrofuran complex (1.0 M solution in THF, 2.0-3.0 eq)
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Anhydrous Tetrahydrofuran (THF)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate (EtOAc)
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Hexanes
Procedure:
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Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 3,5-bis(methylsulfonyl)benzoic acid (1.0 eq). Anhydrous THF is added to dissolve the starting material completely. The solution is cooled to 0 °C in an ice bath.
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Reduction: Borane-tetrahydrofuran complex (1.0 M solution in THF, 2.0-3.0 eq) is added dropwise to the stirred solution at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C until the evolution of gas ceases. The mixture is then partitioned between ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
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Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Isolation: The crude [3,5-Bis(methylsulfonyl)phenyl]methanol can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Analytical Characterization: Spectroscopic Fingerprints
Comprehensive analytical characterization is paramount to confirm the identity and purity of the synthesized [3,5-Bis(methylsulfonyl)phenyl]methanol. Below are the expected spectroscopic data based on its chemical structure and known data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will likely appear as two distinct signals in the downfield region. The methylene protons of the hydroxymethyl group will appear as a singlet, and the methyl protons of the two sulfonyl groups will also be a singlet, integrating to six protons. The hydroxyl proton will be a broad singlet, and its chemical shift may vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methylene carbon, and the methyl carbons of the sulfonyl groups. The carbons attached to the electron-withdrawing sulfonyl groups will be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
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A broad O-H stretching band for the hydroxyl group in the region of 3200-3600 cm⁻¹.
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C-H stretching bands for the aromatic and methyl groups around 2850-3100 cm⁻¹.
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Strong, characteristic S=O stretching bands for the sulfonyl groups, typically appearing as two distinct absorptions in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
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C-O stretching for the primary alcohol at approximately 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺, respectively, corresponding to the calculated molecular weight. Fragmentation patterns may include the loss of a hydroxyl group or parts of the methylsulfonyl substituents.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of [3,5-Bis(methylsulfonyl)phenyl]methanol make it a valuable building block in several areas of chemical research, particularly in the development of novel pharmaceuticals and functional materials.
A Scaffold for Medicinal Chemistry
The methylsulfonyl group is a bioisostere of several other functional groups and is known to improve the pharmacokinetic profile of drug candidates.[1] The presence of two such groups on the phenyl ring of [3,5-Bis(methylsulfonyl)phenyl]methanol offers opportunities for developing bivalent ligands that can simultaneously interact with two binding sites on a biological target. This can lead to enhanced potency and selectivity. The hydroxymethyl group serves as a convenient handle for further chemical modifications, allowing for the attachment of pharmacophores or linkers.
Caption: Potential applications of [3,5-Bis(methylsulfonyl)phenyl]methanol.
Intermediate for Advanced Materials
The symmetrical nature and the presence of a reactive hydroxyl group make this compound an interesting monomer for the synthesis of specialty polymers. The strong polarity imparted by the sulfonyl groups could lead to materials with unique solubility profiles and thermal properties. Furthermore, it could serve as a core molecule for the construction of dendrimers, which have applications in drug delivery, catalysis, and sensing. The synthesis of dendrimeric compounds often utilizes starting materials with similar symmetrical and functionalized structures.[2]
Safety and Handling
As with any chemical compound, [3,5-Bis(methylsulfonyl)phenyl]methanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
[3,5-Bis(methylsulfonyl)phenyl]methanol is a strategically functionalized aromatic alcohol with significant potential as a building block in medicinal chemistry and materials science. Its synthesis from a commercially available precursor is straightforward, and its characterization can be achieved using standard analytical techniques. The insights provided in this technical guide aim to facilitate its adoption by researchers and scientists, paving the way for the development of novel and innovative molecules with diverse applications.
References
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PubChem. [3,5-Bis(methylsulfonyl)phenyl]methanol. National Center for Biotechnology Information. [Link]
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Chemdad Co., Ltd. 3,5-Dimethoxybenzyl alcohol.[Link]
- Google Patents.Preparation method of 3,5-dihydroxybenzyl alcohol.
![Chemical Structure of [3,5-Bis(methylsulfonyl)phenyl]methanol](https://i.imgur.com/gK9fI5w.png)
